molecular formula C17H14ClN3O2S B11056739 2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11056739
M. Wt: 359.8 g/mol
InChI Key: QRRMRFVHTWACJG-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines benzoxazole, thienopyridine, and amine groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and thienopyridine intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,3-benzoxazol-2-yl)thiophen-3-amine
  • N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, 2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H14ClN3O2S/c1-8-5-9(7-22-2)13-14(19)15(24-17(13)20-8)16-21-11-6-10(18)3-4-12(11)23-16/h3-6H,7,19H2,1-2H3

InChI Key

QRRMRFVHTWACJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(O3)C=CC(=C4)Cl)N)COC

Origin of Product

United States

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